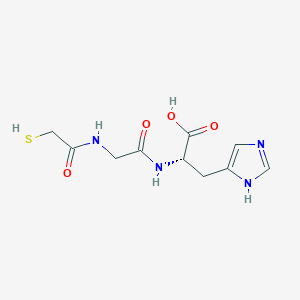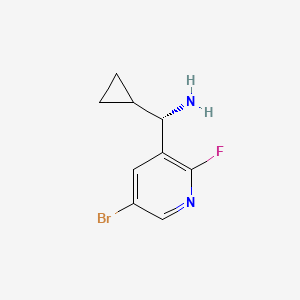
tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethyl group, and a pyrrolidinyl-pyridinyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)amine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or a drug precursor .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also utilized in the development of new materials and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- Ethyl carbamate
- tert-Butyl N-(2-(pyrrolidin-3-yl)ethyl)carbamate
Uniqueness
tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific structural features, including the presence of both tert-butyl and ethyl groups, as well as the pyrrolidinyl-pyridinyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C16H25N3O2 |
|---|---|
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
tert-butyl N-ethyl-N-(5-pyrrolidin-2-ylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-5-19(15(20)21-16(2,3)4)14-9-8-12(11-18-14)13-7-6-10-17-13/h8-9,11,13,17H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
DFXZMGTWUIZPGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=NC=C(C=C1)C2CCCN2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
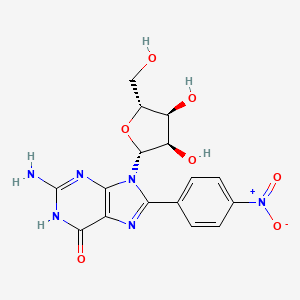

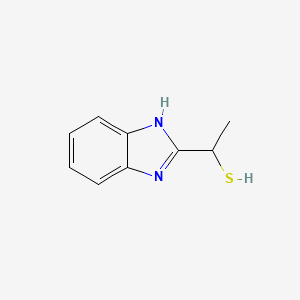
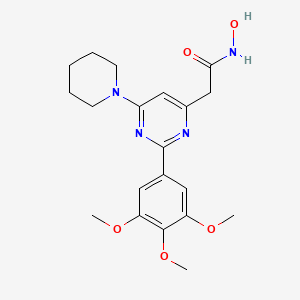

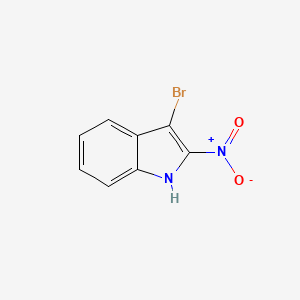
![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)
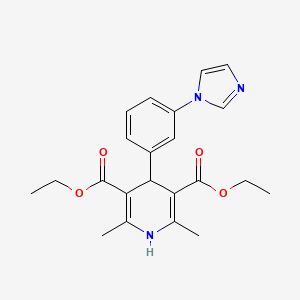

![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
